alpha-Putrescinylthymine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40451-54-5 |
|---|---|
Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-[(4-aminobutylamino)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c10-3-1-2-4-11-5-7-6-12-9(15)13-8(7)14/h6,11H,1-5,10H2,(H2,12,13,14,15) |
InChI Key |
IBOLVNKLOOYDDG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)CNCCCCN |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CNCCCCN |
Other CAS No. |
40451-54-5 |
Synonyms |
5-(4-aminobutylaminomethyl)uracil alpha-putrescinylthymine putThy |
Origin of Product |
United States |
Biosynthesis of Alpha Putrescinylthymine
Identification of Metabolic Precursors and Pathways
The journey to construct alpha-putrescinylthymine is a testament to the resourcefulness of viral evolution, co-opting and modifying host metabolic pathways. The core structure is derived from familiar building blocks, which are then elaborately modified.
Derivation from Uracil (B121893) and Deoxyuridine
Early studies into the biosynthesis of this compound revealed that its pyrimidine (B1678525) ring originates from uracil and deoxyuridine. asm.orgnih.gov Experiments using radiolabeled precursors in bacteriophage φW-14-infected Pseudomonas acidovorans showed that both [6-³H]uracil and deoxyuridine were efficiently incorporated into the this compound molecule. asm.orgnih.govacs.org Conversely, thymidine (B127349) was not a direct precursor, indicating that the pathway diverges before the formation of thymidylate (dTMP). asm.orgnih.gov This finding was a crucial first step in delineating the biosynthetic route, pointing towards a modification pathway that acts on a uracil derivative.
Incorporation of the Putrescine Moiety, Including Ornithine as a Precursor
The defining feature of this compound is the putrescine side chain attached to the C-5 position of the pyrimidine ring. nih.gov The biosynthesis of this polyamine moiety begins with the amino acid ornithine. nih.govnih.gov In living cells, ornithine is converted to putrescine through the action of the enzyme ornithine decarboxylase. wikipedia.orgresearchgate.netresearchgate.net Labeling studies have confirmed that ornithine is the precursor to the putrescine portion of this compound in φW-14 infected cells. nih.govnih.gov However, ornithine-labeled nucleotides were not found in the acid-soluble pool of infected cells, suggesting that the attachment of putrescine occurs at a later stage, possibly at the polynucleotide level. nih.govnih.gov
Identification of 5-[(Hydroxymethyl)-O-pyrophosphoryl]uracil as a Key Intermediate
A pivotal breakthrough in understanding the biosynthesis of this compound was the identification of 5-[(Hydroxymethyl)-O-pyrophosphoryl]uracil (hmPPUra) as a key intermediate. acs.orgnih.govsci-hub.ruwikidata.org This discovery was made through the study of an amber mutant of bacteriophage φW-14, which was unable to synthesize this compound. acs.orgnih.gov Instead, the DNA of this mutant phage contained hmPPUra. acs.orgnih.gov
This intermediate is formed on the DNA polymer after the initial incorporation of 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU). oup.compnas.org A phage-encoded kinase then pyrophosphorylates the hydroxymethyl group of the 5-hmdU residue within the DNA, creating the highly reactive 5-[(Hydroxymethyl)-O-pyrophosphoryl]uracil intermediate. oup.comnih.govpnas.org This pyrophosphorylation activates the C-5 methylene (B1212753) carbon, priming it for the subsequent nucleophilic attack by putrescine. pnas.org Extracts from cells infected with the wild-type phage were able to convert the hmPPUra in the mutant DNA to this compound when supplied with putrescine, confirming its role as a direct precursor. acs.orgnih.gov
Enzymatic Apparatus for this compound Synthesis
The intricate chemical transformations required to produce this compound are orchestrated by a specialized set of enzymes, many of which are encoded by the bacteriophage itself. These viral enzymes often represent modified versions of host enzymes, adapted to carry out the unique reactions of this biosynthetic pathway.
Role of Phage-Encoded Thymidylate Synthase Homologs (dUMP Hydroxymethylase)
The biosynthesis of this compound begins with a crucial modification of a deoxyuridine monophosphate (dUMP) molecule. This initial step is catalyzed by a phage-encoded enzyme called dUMP hydroxymethylase. nih.govuniprot.org This enzyme is a homolog of the host's thymidylate synthase, which normally catalyzes the methylation of dUMP to form dTMP. nih.govembopress.org
However, the phage dUMP hydroxymethylase carries out a different reaction, transferring a hydroxymethyl group from N⁵,N¹⁰-methylenetetrahydrofolate to dUMP, producing 5-hydroxymethyl-dUMP (hmdUMP). asm.orgnih.govembopress.org This enzyme effectively diverts the metabolic flow away from thymidine synthesis and towards the production of the modified base. nih.gov The resulting hmdUMP is then phosphorylated to hydroxymethyldeoxyuridine triphosphate (hmdUTP) and incorporated into the phage DNA during replication. pnas.orgnih.govoup.com Infection with bacteriophage φW-14 leads to a decrease in the host's thymidylate synthase activity. nih.gov
Characterization of Putrescinyltransferase (gp109) Activity and Substrate Specificity
The final and defining step in the synthesis of this compound is the attachment of the putrescine moiety. This reaction is catalyzed by a putrescinyltransferase. While the specific enzyme in the φW-14 phage has been a subject of ongoing research, computational analyses have predicted the involvement of specific phage-encoded enzymes in this process. oup.com For instance, in other thymidine hypermodifying phages, an enzyme referred to as an "alpha-glutamyl/putrescinyl thymidine pyrophosphorylase" (aG/PT-PPlase) has been identified. pnas.org
This class of enzymes is thought to catalyze the nucleophilic substitution reaction where the pyrophosphate group of the 5-[(Hydroxymethyl)-O-pyrophosphoryl]uracil intermediate is displaced by the primary amino group of putrescine. oup.compnas.org This results in the formation of the final this compound residue within the DNA backbone. The substrate for this enzyme is the modified DNA polymer itself, highlighting that this is a post-replicative modification. nih.govnih.govpnas.org
Involvement of Alpha-Putrescinyl/Glutamylthymidine Pyrophosphorylases (aGPT-Pplase)
A key class of enzymes predicted to be involved in the hypermodification pathway are the alpha-putrescinyl/glutamylthymidine pyrophosphorylases (aGPT-Pplase). oup.comnih.gov These enzymes were identified through computational analysis and are named for their predicted activity in the biosynthesis of α-putrescinylthymine and the related α-glutamylthymine found in phage SP10. oup.compnas.orgoup.com The aGPT-Pplase genes are frequently found in the genomes of thymidine-hypermodifying phages, co-occurring with genes for other critical enzymes in the pathway, such as 5-hmU DNA kinase (5-HMUDK). oup.comnih.gov
Structurally, these enzymes are predicted to have a Helix-hairpin-Helix DNA base glycosylase fold. nih.govnih.gov Their proposed function is to catalyze the nucleophilic substitution reaction where the pyrophosphate group on the 5-pyrophosphoryloxymethyldeoxyuridine (5-PPmdU) intermediate within the DNA polymer is replaced by putrescine. nih.govoup.com This reaction forms the final N-C bond that links the putrescine moiety to the 5-methyl position of the thymine (B56734) base, completing the synthesis of α-putrescinylthymine. acs.orgnih.gov
Contributions of Pyridoxal Phosphate (B84403) (PLP)-Dependent Enzymes in Hypermodification Pathways
Pyridoxal phosphate (PLP)-dependent enzymes are another class of proteins whose genes are consistently found within the gene clusters responsible for thymidine hypermodification in various bacteriophages. nih.govoup.comnih.gov In the context of producing complex modified bases, PLP-dependent enzymes are often implicated in amino acid metabolism, particularly as aminotransferases or decarboxylases. oup.comnih.govresearchgate.net
While their precise role in the direct synthesis of α-putrescinylthymine is part of a broader enzymatic system, their consistent co-occurrence with aGPT-Pplase and 5-HMUDK genes suggests a functional link. nih.govoup.comnih.gov In related hypermodification pathways, such as the formation of 5-aminoethyl-2′-deoxyuridine (5-NedU), PLP-dependent enzymes function as decarboxylases that "sculpt" an initially appended amino acid. nih.govresearchgate.net This suggests they are part of the enzymatic toolkit available to phages for creating diverse chemical modifications on their DNA, potentially by processing precursor molecules required for the final modification step. oup.comnih.gov
Temporal and Positional Aspects of this compound Formation
The formation of α-putrescinylthymine is a temporally and positionally defined process, involving distinct stages that occur before DNA replication (pre-replicative) and after the DNA polymer has been synthesized (post-replicative).
Pre-Replicative Mechanisms of Modified Nucleotide Production
The initial steps in the pathway occur at the nucleotide precursor level, before DNA polymerization. pnas.orgoup.com Phages like ΦW-14 employ a strategy to completely replace the canonical deoxythymidine triphosphate (dTTP) in the host's nucleotide pool with a modified precursor, 5-hydroxymethyl-2'-deoxyuridine triphosphate (5-hmdUTP). oup.commdpi.com This is achieved through the action of several phage-encoded enzymes:
dUMP hydroxymethylase : A homolog of thymidylate synthase, this enzyme synthesizes 5-hydroxymethyl-2'-deoxyuridine monophosphate (5-hmdUMP) from deoxyuridine monophosphate (dUMP). pnas.orgoup.compnas.org
dTTPase and dTMPase : These enzymes deplete the host cell's pools of dTTP and dTMP, preventing their incorporation into the new phage DNA. oup.commdpi.comnih.gov
Deoxynucleotide monophosphate kinase : This phage enzyme phosphorylates 5-hmdUMP to its diphosphate (B83284) form. oup.com
Host deoxynucleotide diphosphate kinases : These host enzymes then convert the diphosphate nucleotide to 5-hmdUTP. oup.com
The resulting 5-hmdUTP is then used by a phage-encoded DNA polymerase during replication, leading to the synthesis of a phage genome where all thymine residues are initially replaced by 5-hydroxymethyluracil (B14597) (5-hmdU). pnas.orgoup.compnas.org Early studies confirmed that the α-putrescinylthymine in phage ΦW-14 DNA is synthesized at the mononucleotide level, as it could be labeled by uracil but not by thymidine. asm.org
Post-Replicative In Situ Modification on the Polynucleotide Chain
Following DNA replication, the 5-hmdU bases incorporated into the DNA polymer undergo a two-step, in situ hypermodification to become α-putrescinylthymine. nih.govpnas.orgpnas.org This post-replicative process occurs on the fully formed polynucleotide chain. nih.govnih.gov
Pyrophosphorylation : A phage-encoded kinase, referred to as 5-hmdU DNA kinase (5-HMUDK), modifies the 5-hmdU residues within the DNA. nih.govpnas.org This enzyme transfers a pyrophosphate group to the hydroxymethyl moiety of 5-hmdU, creating a highly reactive intermediate known as 5-((O-pyrophosphoryl)hydroxymethyl)uridine (5-PPmdU). nih.govpnas.orgwikidata.org The pyrophosphate group is an excellent leaving group, activating the 5-methylene carbon for the next step. nih.govoup.compnas.org
Nucleophilic Substitution : The activated 5-PPmdU intermediate is then the substrate for a nucleophilic substitution reaction. nih.govoup.com The polyamine putrescine, derived from ornithine, acts as the nucleophile, attacking the methylene carbon. mdpi.comnih.gov This results in the displacement of the pyrophosphate group and the formation of α-putrescinylthymine. nih.govoup.com
Evidence for this post-replicative mechanism comes from labeling studies showing that while ornithine (a precursor to putrescine) could label the final α-putrescinylthymine in the phage DNA, no ornithine-labeled nucleotide precursors were found in the acid-soluble pool of infected cells, indicating the putrescine moiety is added at the polymer level. mdpi.comnih.govnih.gov
Biological Functions and Molecular Interactions of Alpha Putrescinylthymine
Modulatory Effects on Phage DNA Conformation and Packaging
The hypermodified base, alpha-putrescinylthymine (putT), is a structural component of the DNA of bacteriophage φW-14, where it replaces approximately half of the thymine (B56734) residues. nih.govacs.org This modification imparts unique physicochemical properties to the DNA, significantly influencing its conformation and packaging within the viral capsid. nih.gov
Role in DNA Charge Neutralization and Electrostatic Interactions
The putrescinyl side chains of this compound possess both primary and secondary amino groups, which are positively charged at physiological pH. nih.gov This positive charge plays a crucial role in neutralizing the negatively charged phosphate (B84403) backbone of the DNA. nih.govnih.gov The interaction between the positively charged amino groups of putT and the DNA phosphates reduces electrostatic repulsion between adjacent phosphate groups. nih.gov This charge neutralization is a key factor contributing to the unusually high thermal transition temperature (Tm) of φW-14 DNA. nih.gov
Contribution to Enhanced DNA Packing Density within Phage Capsids
The neutralization of the DNA backbone's negative charge by the putrescinyl groups of this compound is thought to facilitate a higher density of DNA packaging within the phage capsid. frontiersin.orgnih.gov The reduction in electrostatic repulsion allows the DNA to be more tightly compacted. frontiersin.org The genome of bacteriophage φW-14 is packaged more compactly in its capsid compared to phages like T4, a phenomenon attributed to the presence of putT. frontiersin.org
The process of DNA condensation is critical for fitting the long viral genome into the confined space of the capsid, which can be under significant pressure, reaching densities of approximately 500 mg/ml. arxiv.orgplos.org Polyamines, like the putrescine moiety in putT, are known to stabilize nucleic acid structures and facilitate their condensation. nih.govresearchgate.net The presence of the integrated polyamine within the DNA structure itself provides an efficient, localized mechanism for charge neutralization, which is more effective than relying solely on free polyamines in the solution. nih.gov This intrinsic charge neutralization reduces the amount of counterions required to induce DNA collapse, thereby contributing to the exceptionally high packing density observed in phage φW-14. nih.gov
Mechanisms of Restriction Enzyme Evasion
The presence of this compound in the DNA of bacteriophage φW-14 provides a significant survival advantage by conferring resistance to a broad range of host restriction enzymes. nih.govoup.com This protection is not absolute, as some enzymes can still cleave the modified DNA, albeit with varying efficiencies. nih.govoup.com
Inhibition of Type II Restriction Endonucleases by this compound
Research has shown that this compound can block the cleavage of φW-14 DNA by a significant number of Type II restriction endonucleases. In one study, 17 out of 32 tested enzymes were inhibited by the presence of this modified base. nih.govoup.com The inhibition occurs when putT is located either within the enzyme's recognition sequence or in the flanking regions. nih.govoup.com This suggests that the modification can interfere with the enzyme's ability to bind to or cleave the DNA, even if the core recognition site is unaltered. nih.gov
The protective effect of putT is a key component of the phage's defense mechanism against the host's restriction-modification system, which bacteria use to degrade foreign DNA. addgene.org While bacteria use methyltransferases to modify their own DNA and protect it from their restriction enzymes, phages have evolved strategies like base modification to evade this surveillance. addgene.orgnih.gov
Influence of Charge and Steric Factors on Restriction Site Recognition and Cleavage
The inhibition of restriction enzymes by this compound is a multifactorial process involving both steric and electrostatic hindrance. nih.govoup.com The bulky putrescinyl group attached to the thymine base can physically obstruct the binding of the restriction enzyme to its recognition site. nih.govresearchgate.net This steric hindrance is a common mechanism by which DNA modifications can prevent enzyme activity. researchgate.netneb.com
In addition to steric effects, the positive charge of the putrescinyl side chain can also interfere with the enzyme's interaction with the DNA. nih.govoup.com For some restriction enzymes, these charge effects can be even more significant than the steric hindrance. nih.gov The electrostatic repulsion or altered local DNA conformation caused by the positive charge can disrupt the precise molecular interactions required for the enzyme to recognize and cleave the DNA. frontiersin.orgnih.gov
Table 1: Factors Influencing Restriction Enzyme Inhibition by this compound
| Influencing Factor | Mechanism of Action | Supporting Evidence |
|---|---|---|
| Steric Hindrance | The bulky putrescinyl group physically blocks the restriction enzyme from accessing its recognition site on the DNA. | The presence of the large side chain is known to cause physical obstruction to protein-DNA binding. nih.govresearchgate.net |
| Electrostatic Interactions | The positive charge of the putrescinyl moiety alters the local electrostatic environment of the DNA, potentially repelling the enzyme or disrupting the required binding conformation. | Studies show that for some enzymes, the charge effects of putT are more impactful than steric effects in inhibiting cleavage. nih.govoup.com |
Sequence-Specific Modulation of Enzyme Activity
The inhibitory effect of this compound is not uniform across all restriction enzymes and can be dependent on the specific DNA sequence context. nih.govoup.com The location of the putT residue, whether within the recognition site or in a flanking sequence, plays a critical role in determining the extent of inhibition. nih.gov For instance, the cleavage frequencies of different enzymes suggest that the sequence CAputTG is a frequent motif in φW-14 DNA and is recognized differently by various enzymes. nih.gov
Some enzymes may be completely blocked by the presence of putT, while others may only experience a reduction in their cleavage rate. nih.gov An example of the latter is the enzyme TaqI, which was found to be slowed down but not entirely blocked by the modification. nih.gov This sequence- and enzyme-specific modulation allows for a nuanced interaction between the phage DNA and host enzymes, where the outcome is not simply a binary "cleaved" or "not-cleaved" but a spectrum of activities.
Table 2: Observed Effects of this compound on Restriction Enzyme Activity
| Enzyme Response | Description | Example |
|---|---|---|
| Complete Inhibition | The restriction enzyme is completely unable to cleave the DNA at or near the site of the putT modification. | 17 out of 32 Type II restriction endonucleases tested were blocked. nih.govoup.com |
| Reduced Cleavage Rate | The restriction enzyme can still cleave the DNA, but its efficiency is significantly reduced. | The activity of TaqI was slowed down by the presence of putT. nih.gov |
| Variable Cleavage | The extent of cleavage varies widely depending on the specific enzyme and the sequence context of the putT modification. | Cleavage frequencies differ for various enzymes, indicating a sequence-dependent effect. nih.gov |
Impact on Bacteriophage Viability and Replication Dynamics
The presence of α-putrescinylthymine in the DNA of certain bacteriophages, such as Delftia phage ΦW-14, is not merely a structural curiosity but has significant consequences for the phage's life cycle, particularly its viability and the dynamics of its replication. acs.orgmdpi.com This hypermodification is understood to be a protective measure, primarily against the host organism's restriction endonuclease systems, which would otherwise cleave the foreign phage DNA. pnas.orgnih.gov However, the level of this modification must be carefully balanced, as deviations from the wild-type concentration can impact the production of viable phage progeny. nih.gov
Genetic Analysis of Phage Mutants with Altered this compound Levels
The study of phage mutants has been instrumental in elucidating the role of α-putrescinylthymine. Research on conditional lethal (amber) mutants of bacteriophage ΦW-14 has identified specific strains that produce DNA with significantly reduced levels of this modified base. mdpi.comnih.gov
Two notable non-complementing mutants, designated am36 and am42, when grown in a nonpermissive host, synthesize DNA containing approximately 50% of the wild-type level of α-putrescinylthymine. nih.govasm.org This reduction is accompanied by a corresponding increase in the level of standard thymine. nih.gov The biosynthetic pathway for α-putrescinylthymine involves the post-replicative modification of 5-hydroxymethyluracil (B14597) (HmUra) residues within the newly synthesized DNA. mdpi.comoup.comoup.com It is proposed that in the wild-type phage, the conversion of HmUra to α-putrescinylthymine is a sequence-specific process, whereas the conversion to thymine is not. nih.gov In the am36 and am42 mutants, it is believed that this sequence-specific recognition mechanism is impaired, leading to a greater proportion of HmUra being converted to thymine instead of α-putrescinylthymine. nih.gov
Further genetic analysis led to the isolation of a revertant of the am42 mutant, named am42rev4. This revertant strain produces DNA with an α-putrescinylthymine content that is about 70% of the normal, wild-type level. nih.gov The properties of these mutants demonstrate that while the machinery to exclude exogenous thymidine (B127349) from the replicating DNA remains functional, the post-replicative modification process is altered. nih.gov The DNA from these mutants, despite its lower α-putrescinylthymine content, can still be packaged into phage particles, which are morphologically similar to wild-type virions. nih.gov
| Phage Strain | Genotype | Relative α-Putrescinylthymine (putThy) Content | Key Phenotypic Trait |
|---|---|---|---|
| ΦW-14 Wild Type | Wild Type | 100% | Normal phage viability and DNA packaging. |
| am36 | Amber Mutant | ~50% | Impaired sequence-specific conversion of HmUra to putThy. nih.gov |
| am42 | Amber Mutant | ~50% | Impaired sequence-specific conversion of HmUra to putThy; packaged DNA is ~11% shorter than wild type. nih.gov |
| am42rev4 | Revertant of am42 | ~70% | Partially restored putThy synthesis; packaged DNA is ~3% shorter than wild type. nih.gov |
Correlation between this compound Content and Phage Progeny Production
A direct correlation exists between the amount of α-putrescinylthymine in the phage genome and the efficiency of producing viable progeny. nih.gov Analysis of the ΦW-14 mutants reveals that while a significant reduction in α-putrescinylthymine is tolerated to some extent, it comes at a cost to viral fitness. nih.govebi.ac.uk
The data suggests that the α-putrescinylthymine content of ΦW-14 DNA cannot be reduced by more than approximately 30% without a significant negative impact on the production of viable phage particles. nih.govebi.ac.uk For instance, the revertant mutant am42rev4, which contains about 70% of the normal level of the modified base, exhibits a burst size (the number of phage progeny released per infected bacterium) that is only about 25% of that of the wild-type phage. nih.gov This indicates a substantial decrease in reproductive efficiency.
The reason for this correlation appears to be twofold. The primary role of the modification is to protect the phage DNA from host restriction enzymes. nih.govcapes.gov.br Lower levels of modification would presumably lead to increased degradation of the phage genome within the host cell, thereby reducing the yield of progeny.
A secondary, but also crucial, function of α-putrescinylthymine relates to DNA packaging. nih.gov The putrescine moiety, with its positively charged amino group under physiological conditions, may help to neutralize the negative charge of the DNA's phosphate backbone. asm.org This charge neutralization is thought to facilitate the extremely tight packing of the DNA within the confines of the phage capsid. nih.govasm.org Evidence for this role comes from the observation that the DNA molecules packaged in the mutant phage particles are shorter than those in the wild-type phage. The DNA in am42 particles is about 11% shorter, and the DNA in am42rev4 is about 3% shorter than wild-type DNA, which correlates with their reduced α-putrescinylthymine content. nih.gov
| Phage Strain | Relative putThy Content | Relative Burst Size | Relative Packaged DNA Length |
|---|---|---|---|
| ΦW-14 Wild Type | 100% | 100% | 100% |
| am42rev4 | ~70% | ~25% | ~97% |
| am42 | ~50% | Significantly reduced | ~89% |
Interaction with DNA Polymerases and Transcriptional Machinery
The presence of a large, modified base like α-putrescinylthymine within a DNA strand has profound implications for the enzymes that interact with the nucleic acid, namely DNA and RNA polymerases.
Substrate Characteristics for DNA Polymerases during Replication
The biosynthesis of α-putrescinylthymine in phages like ΦW-14 occurs via a post-replicative modification pathway. acs.orgpnas.orgoup.com This means that α-putrescinylthymine, in its triphosphate form (dputTTP), is not a direct substrate for DNA polymerases during the replication of the phage genome. Instead, the phage employs a strategy to first synthesize DNA containing a different modified base, 5-hydroxymethyluracil (5-hmdU). oup.comoup.com The phage produces 5-hydroxymethyl-2'-deoxyuridine (B45661) triphosphate (5-hmdUTP) and its DNA polymerase incorporates this nucleotide into the nascent DNA, completely replacing thymidine. oup.com Subsequently, specific 5-hmdU residues within the DNA polymer are enzymatically converted to α-putrescinylthymine. acs.orgpnas.org
However, studies have explored the feasibility of using an α-putrescinylthymine-containing nucleotide as a direct substrate for DNA synthesis in vitro. researchgate.netd-nb.info When chemically synthesized as a deoxynucleoside triphosphate, α-putrescinylthymine was found to be a moderate to poor substrate for DNA polymerases. researchgate.netd-nb.info Despite the low efficiency, it was still possible to use this modified nucleotide in primer extension reactions to generate DNA containing the hypermodified base. researchgate.netd-nb.info This suggests that while polymerases can accommodate the bulky, positively charged side chain, the process is significantly less efficient than with canonical or less complex modified nucleotides. researchgate.netd-nb.info The addition of putrescine, a precursor for the modification, to in vitro replication assays with calf thymus DNA polymerase α-primase has been shown to lower the enzyme's processivity. nih.gov
Effects on In Vitro Transcription by Viral RNA Polymerases (e.g., T7 RNA Polymerase)
The impact of α-putrescinylthymine is also significant during transcription, the process of synthesizing RNA from a DNA template. The presence of this hypermodified base in the DNA can influence the activity of RNA polymerases.
In vitro transcription (IVT) experiments using templates containing α-putrescinylthymine and the bacteriophage T7 RNA polymerase (T7 RNAP) have been conducted to assess this effect. researchgate.netd-nb.info These studies revealed that the influence of the modification is dependent on its location within the DNA template. When the modification was present in the non-template (sense) strand of the T7 promoter, it had a moderately positive effect on the transcription yield. researchgate.net Conversely, when α-putrescinylthymine was located in the template (antisense) strand, its influence varied, being either positive or negative depending on the specific context. researchgate.net
These findings indicate that T7 RNAP is capable of transcribing through DNA containing this bulky adduct. This is consistent with the known processivity of T7 RNAP, which can transcribe through other significant obstacles like nucleosomes, albeit with potentially reduced efficiency. nih.gov The ability to read through such a modified base without stalling is critical. For comparison, other types of DNA damage, such as thymine glycol, can act as a significant block to T7 RNAP transcription elongation when present on the template strand. nih.gov The nuanced effects of α-putrescinylthymine suggest a complex interaction with the transcriptional machinery, where the modification does not simply act as a steric block but may alter the local DNA conformation or its interaction with the polymerase in a way that can, in some cases, even enhance transcription. researchgate.netd-nb.info
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | putThy, putT |
| Thymine | T |
| 5-Hydroxymethyluracil | HmUra |
| 5-Hydroxymethyl-2'-deoxyuridine | 5-hmdU |
| 5-Hydroxymethyl-2'-deoxyuridine triphosphate | 5-hmdUTP |
| Putrescine |
Advanced Methodologies in Alpha Putrescinylthymine Research
Spectroscopic and Chromatographic Techniques for Analysis
The unique chemical nature of alpha-putrescinylthymine necessitates powerful analytical tools for its unambiguous identification and quantification within complex biological samples. Spectroscopic and chromatographic methods have been fundamental in achieving this.
Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal technique in the original determination of the structure of this compound. mdpi.com This non-destructive analytical method provides detailed information about the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, researchers can deduce the connectivity and spatial arrangement of atoms. For a novel compound like this compound, NMR spectroscopy was essential to confirm the identity and attachment point of the putrescine moiety to the thymine (B56734) base, revealing it to be 5-(4-aminobutylaminomethyl)uracil. mdpi.com
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS) is a highly sensitive and specific technique for analyzing complex mixtures of nucleotides. scispace.comresearchgate.net This method first separates the components of a mixture—such as the digested DNA of a bacteriophage—using HPLC. The separated components are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio, allowing for precise identification and quantification.
In the context of this compound research, LC-MS is used to determine the base composition of phage DNA. frontiersin.orgfrontiersin.org This analysis can quantify the percentage of thymine that is replaced by this compound or other modified bases like 5-hydroxymethyluracil (B14597) (5-hmdU). scispace.compnas.orgpnas.org For instance, LC-MS analysis of phage ΦW-14 DNA confirms the presence of this compound (putT) and its intermediate, 5-hmdU, at various stages of the phage life cycle. frontiersin.orgpnas.org
| Phage | Host | Modified Base(s) Detected by LC-MS | Citation |
| ΦW-14 | Delftia acidovorans | This compound (putT), 5-hydroxymethyluracil (5hmdU) | frontiersin.org |
| SP10 | Bacillus subtilis | alpha-glutamylthymidine (Nα-gluT), 5-hydroxymethyluracil (5hmdU) | pnas.orgoup.com |
| ViI | Salmonella | 5-(2-aminoethoxy)methyldeoxyuridine (5-NeOmdU) | frontiersin.orgpnas.org |
| M6 | Pseudomonas | 5-(2-aminoethyl)deoxyuridine (5-NedU) | frontiersin.orgpnas.org |
This table showcases various modified pyrimidines detected and quantified using LC-MS techniques in different bacteriophages.
Radiolabeling is a classic and powerful technique used to trace the metabolic fate of molecules within a biological system. By introducing a precursor molecule containing a radioactive isotope, researchers can follow the isotope's incorporation into downstream products, thereby elucidating the biosynthetic pathway.
In the investigation of this compound, radiolabeling experiments were critical in identifying the origin of the putrescine side chain. mdpi.com Studies using radioactively labeled potential precursors in ΦW-14 infected cells revealed that the putrescinyl moiety is derived directly from putrescine, which itself is synthesized from ornithine. mdpi.com
| Radiolabeled Precursor | Observation | Conclusion | Citation |
| ornithine [¹⁴C(5)] | Radioactivity was incorporated into the alpha-putrescinyl residues of ΦW-14 DNA. | The putrescinyl moiety is derived from ornithine. | mdpi.com |
| arginine [¹⁴C(U)] | No significant radioactivity was incorporated. | Arginine is not the direct precursor. | mdpi.com |
| ornithine [¹⁴C(1)] | No significant radioactivity was incorporated. | The C1 carboxyl group of ornithine is lost during conversion to putrescine, as expected. | mdpi.com |
This table summarizes the key radiolabeling experiments that traced the biosynthetic origin of the putrescine side chain in this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Detection and Quantification of Modified Nucleotides
Genetic and Recombinant Approaches
To understand the genetic basis and enzymatic machinery behind the synthesis of this compound, researchers have employed genetic manipulation of the phage and recombinant DNA technology.
The isolation and characterization of phage mutants unable to properly synthesize this compound have provided invaluable insights into its formation and function. By studying what goes wrong in these mutants, scientists can infer the normal process. Conditional lethal mutants, such as amber mutants of phage ΦW-14, have been particularly informative. mdpi.com
These mutants are created through mutagenesis and can only grow in specific "permissive" host bacteria. nih.gov When grown in "nonpermissive" hosts, the mutations lead to observable changes in phenotype. Analysis of these mutant phages has shown that defects in the this compound synthesis pathway can lead to the accumulation of biosynthetic intermediates and affect phage viability and morphology. mdpi.comnih.gov
| Mutant | Phenotype in Nonpermissive Host | Implication | Citation |
| am36 & am42 | Contain about 50% of the wild-type level of this compound and a higher level of thymine. DNA molecules are ~11% shorter. Reduced burst size. | The affected gene is crucial for efficient synthesis of this compound and proper DNA packaging. | nih.gov |
| am37 | Defective in this compound synthesis; accumulates the intermediate 5-[(hydroxymethyl)-O-pyrophosphoryl]uracil (HmPPUra) in its DNA. | The modification occurs post-polymerization via a pyrophosphorylated intermediate. | mdpi.com |
This table details the phenotypes of key ΦW-14 mutants, which have been instrumental in dissecting the biosynthesis and function of this compound.
Identifying the specific enzymes responsible for a metabolic pathway has often been a significant challenge. For many years, the enzymes that synthesize this compound remained elusive. oup.comnih.gov The advent of genomics and bioinformatics allowed for the computational prediction of candidate genes by comparing the genomes of phages that contain hypermodified bases. oup.comoup.com
Once candidate genes are identified, recombinant DNA technology is used to clone these genes and express them in a host system, typically Escherichia coli. oup.comneb.com This allows for the production of large quantities of a specific phage enzyme, which can then be purified. neb.comneb.com The function of the purified recombinant enzyme is subsequently tested in vitro by providing it with the predicted substrates, such as DNA containing 5-hmdU, and analyzing the products, often using HPLC-MS. pnas.orgoup.com This approach has been used to reconstitute the biosynthesis of similar hypermodified bases, confirming the function of the predicted enzymes. pnas.orgpnas.orgoup.com
| Predicted/Confirmed Enzyme Class | Proposed Function in Hypermodification | Citation |
| dUMP hydroxymethylase | Synthesizes 5-hydroxymethyl-2'-deoxyuridine (B45661) monophosphate (5-hmdUMP) from dUMP. | pnas.orgoup.com |
| 5-HMUDK (5-hydroxymethyluracil-DNA-kinase) | Pyrophosphorylates the 5-hydroxymethyl group of 5-hmdU already in the DNA polymer. | pnas.orgoup.com |
| aGPT-Pplase (alpha-putrescinyl/glutamylthymidine pyrophosphorylase) | Catalyzes the nucleophilic substitution of the pyrophosphoryl group with putrescine (or glutamate). | oup.com |
| PLP-dependent enzyme | Often co-occurs with other modifying enzymes; likely involved in amino group transfer or manipulation. | oup.com |
This table lists key enzyme families that are predicted or have been shown to be involved in the biosynthesis of hypermodified thymidines, including this compound.
In Vitro Reconstitution of Biosynthetic Pathways and Functional Assays
The elucidation of the biosynthetic pathway of α-putrescinylthymine has been a significant focus of molecular biology research, primarily centered on bacteriophage φW-14, which utilizes this hypermodified base in its genomic DNA. oup.com Advanced methodologies, particularly the in vitro reconstitution of the enzymatic steps and functional assays, have been instrumental in understanding this complex biological process. These studies have revealed that the synthesis is not a simple, single-step modification but a sophisticated post-replicative process involving several enzymatic activities. nih.govoup.com
Reconstitution of the Biosynthetic Pathway
Early research established that α-putrescinylthymine is synthesized at the polynucleotide level, meaning the modification occurs after the DNA strand has been polymerized. nih.gov The pathway begins with the complete substitution of thymidine (B127349) with 5-hydroxymethyl-2'-deoxyuridine (5-hmdU) during DNA replication. nih.govoup.com Phage-encoded enzymes create a dNTP pool rich in 5-hydroxymethyl-2'-deoxyuridine triphosphate (5-hmdUTP) and deplete the host's dTTP, ensuring that the phage DNA polymerase incorporates 5-hmdU instead of thymine. nih.govoup.com
The subsequent in situ conversion of 5-hmdU to α-putrescinylthymine involves a two-step enzymatic reaction that has been characterized through biochemical studies and computational predictions. oup.comoup.compnas.org
Pyrophosphorylation of 5-hmdU: The first step is the activation of the hydroxymethyl group of the 5-hmdU residue within the DNA polymer. A phage-encoded kinase, predicted to be a 5-Hydroxymethyluracil DNA Kinase (5-HMUDK), transfers a pyrophosphate group to the 5-hydroxymethyl moiety. nih.govoup.compnas.org This reaction forms a critical, high-energy intermediate, 5-((O-pyrophosphoryl)hydroxymethyl)uridine (5-PPmdU). pnas.orgpnas.org
Nucleophilic Substitution by Putrescine: The pyrophosphate group serves as an excellent leaving group, facilitating the second step. An enzyme, computationally identified as an alpha-putrescinyl/glutamylthymidine pyrophosphorylase (aGPT-Pplase), catalyzes the nucleophilic attack by the polyamine putrescine on the methylene (B1212753) carbon of the intermediate. nih.govoup.com This results in the formation of the final α-putrescinylthymine residue and the release of pyrophosphate.
While the complete in vitro reconstitution using purified enzymes specific to φW-14 is an ongoing area of research, the pathway has been successfully demonstrated for analogous hypermodifications in other phages. pnas.orgpnas.org For example, the biosynthesis of 5-(2-aminoethyl)uridine has been reconstituted in vitro using recombinant E. coli extracts that express the five necessary gene products, confirming the validity of this proposed mechanism. pnas.orgpnas.org
| Component | Predicted/Confirmed Function | Role in Pathway | Reference |
|---|---|---|---|
| 5-hmdU-containing DNA | Substrate | The initial DNA polymer upon which the modification occurs. | nih.gov, oup.com |
| 5-Hydroxymethyluracil DNA Kinase (5-HMUDK) | Kinase / Pyrophosphotransferase | Catalyzes the transfer of a pyrophosphate group to the 5-hydroxymethyl group of the dU residue. | pnas.org, nih.gov |
| 5-((O-pyrophosphoryl)hydroxymethyl)uridine (5-PPmdU) | Intermediate | The activated intermediate with a pyrophosphate leaving group. | pnas.org, pnas.org |
| Putrescine | Substrate | The polyamine nucleophile that is added to the pyrimidine (B1678525) base. | oup.com |
| alpha-Putrescinyl/glutamylthymidine pyrophosphorylase (aGPT-Pplase) | Transferase | Catalyzes the nucleophilic substitution of the pyrophosphate group with putrescine. | nih.gov, oup.com |
Functional Assays
The primary function of α-putrescinylthymine is to protect the phage's genetic material from the host bacterium's restriction-modification defense systems. pnas.org Functional assays using restriction endonucleases have been pivotal in demonstrating this protective role. nih.govoup.com
In these assays, purified φW-14 DNA containing α-putrescinylthymine is incubated with a panel of Type II restriction enzymes, and the cleavage patterns are compared to those of unmodified DNA. Research has shown that the large, positively charged putrescine moiety provides significant steric and electrostatic hindrance to the binding and catalytic activity of these enzymes. nih.govoup.com
Detailed findings from these functional assays include:
Broad Protection: The presence of α-putrescinylthymine blocks or significantly impedes the activity of a wide range of restriction endonucleases. In one comprehensive study, 17 out of 32 tested enzymes were unable to cleave the modified DNA. nih.govoup.com
Context-Dependent Inhibition: The inhibitory effect is dependent on the location of the modified base relative to the enzyme's recognition sequence. Cleavage can be blocked when α-putrescinylthymine is located either directly within the recognition site or in a flanking sequence. nih.govoup.com
Variable Sensitivity: Enzymes that can cleave the modified DNA do so with widely varying efficiencies. This suggests that the distribution of α-putrescinylthymine in the genome is non-random and ordered, and that some recognition sites may be more susceptible to cleavage than others. nih.govoup.com For instance, the enzyme TaqI is not completely blocked by the modification but its cleavage activity is slowed. nih.govoup.com
| Enzyme | Effect of α-Putrescinylthymine | Observation | Reference |
|---|---|---|---|
| Multiple (17 of 32 tested) | Blocked | Complete or near-complete inhibition of DNA cleavage. The modification prevents enzyme binding or catalysis. | nih.gov, capes.gov.br, oup.com |
| Multiple (Varying enzymes) | Partial Cleavage | The DNA is cleaved at a reduced frequency, releasing discrete fragments. This indicates an ordered, non-random distribution of the modified base. | nih.gov, oup.com |
| TaqI | Slowed | The enzyme is not fully blocked but its rate of cleavage is significantly reduced compared to unmodified DNA. | nih.gov, oup.com |
Comparative Analysis and Evolutionary Insights
Comparison of Alpha-Putrescinylthymine with Other Hypermodified Pyrimidines
A variety of hypermodified pyrimidines exist in the DNA of bacteriophages, each with unique structural features and biosynthetic pathways. These modifications often involve the C5 position of the pyrimidine (B1678525) ring and are crucial for phage survival.
Found in the DNA of Bacillus phage SP10, alpha-glutamylthymine (B1666898) (Nα-gluT) is structurally analogous to α-putT. acs.orgresearchgate.net In Nα-gluT, a glutamate (B1630785) residue is attached to the 5-methyl group of thymine (B56734) via an N-C bond, similar to how putrescine is attached in α-putT. acs.orgnih.gov Both modifications are synthesized post-replication from a common intermediate, 5-hydroxymethyluracil (B14597) (5hmU), which is incorporated into the phage DNA. oup.com In both phages, a proposed pyrophosphorylated intermediate of 5hmU activates the 5-methyl group for nucleophilic attack by the respective primary amine—glutamate in SP10 and putrescine in ΦW-14. acs.org While α-putT replaces about 50% of thymine in phage ΦW-14, Nα-gluT replaces approximately 15% of thymine in phage SP10. oup.comnih.gov
5-Hydroxymethyluracil (5hmU) is a key player in the biosynthesis of several hypermodified bases, including α-putT and Nα-gluT. oup.comd-nb.info In some phages, like SPO1, SP8, and SP10, 5hmU itself replaces thymine to a significant extent. nih.gov The synthesis of 5hmU begins with the phage-encoded enzyme dUMP hydroxymethylase, which converts dUMP to 5-hydroxymethyl-2'-deoxyuridine (B45661) monophosphate (5-hmdUMP). oup.com This is then phosphorylated to 5-hmdUTP and incorporated into the DNA during replication. oup.com In phages like ΦW-14 and SP10, the incorporated 5hmU is then further modified to α-putT or Nα-gluT, with no 5hmU remaining in the mature phage DNA. acs.org This highlights 5hmU's dual role as both a final modification and a crucial biosynthetic precursor.
Found in Salmonella phage ViI and Pseudomonas phage M6 respectively, 5-Aminoethoxy-2′-deoxymethyluridine (5-NeOmdU) and 5-Aminoethyl-2′-deoxyuridine (5-NedU) represent different chemical linkages compared to α-putT. researchgate.netnih.gov In 5-NeOmdU, the substituent is linked to the thymine base via an ether bond, while 5-NedU features a C-C bond. nih.govoup.com Despite these structural differences, their biosynthesis also initiates from a 5-hmdU-containing DNA polymer. oup.com The synthesis of 5-NeOmdU has been shown to involve enzymes like 5-HMUDK and aGPT-Pplase, highlighting a degree of shared enzymatic machinery among different hypermodification pathways. nih.govoup.com These modifications, like α-putT, are thought to protect the phage genome from host restriction enzymes. nih.gov
The DNA of Bacillus phage SP15 contains another complex thymine replacement, 5-dihydroxypentyluracil (DHPU), where a 4,5-dihydroxypentyl group is attached to the 5-position of uracil (B121893). nih.govcam.ac.uk This modification replaces over 50% of the thymine residues in SP15. nih.gov Further complexity is added by the presence of glucosyl and phosphoglucuronolactone residues attached to the DHPU. nih.gov Like α-putT, DHPU dramatically alters the physicochemical properties of the DNA. nih.gov The existence of such elaborate modifications underscores the diverse chemical strategies phages employ to modify their genomes. cam.ac.uk
Table 1: Comparison of Hypermodified Pyrimidines
| Compound Name | Abbreviation | Phage | Structural Feature | Linkage to Base | Thymine Replacement (%) | Precursor |
|---|---|---|---|---|---|---|
| This compound | α-putT | ΦW-14 | Putrescine moiety | N-C bond | ~50% nih.gov | 5hmU oup.com |
| alpha-Glutamylthymine | Nα-gluT | SP10 | Glutamate moiety | N-C bond acs.org | ~15% oup.com | 5hmU oup.com |
| 5-Hydroxymethyluracil | 5hmU | SPO1, SP8 | Hydroxymethyl group | C-C bond | Nearly complete d-nb.info | dUMP oup.com |
| 5-Aminoethoxy-2′-deoxymethyluridine | 5-NeOmdU | ViI | Aminoethoxy group | Ether bond nih.gov | Partial | 5hmU oup.com |
| 5-Aminoethyl-2′-deoxyuridine | 5-NedU | M6 | Aminoethyl group | C-C bond nih.gov | Partial | 5hmU oup.com |
| 5-Dihydroxypentyluracil | DHPU | SP15 | Dihydroxypentyl group | C-C bond nih.gov | >50% nih.gov | Not fully elucidated |
5-Aminoethoxy-2′-deoxymethyluridine (5-NeOmdU) and 5-Aminoethyl-2′-deoxyuridine (5-NedU)
Evolutionary Pressures Driving DNA Hypermodification in Phages
The remarkable diversity of DNA modifications in bacteriophages is not a random occurrence but rather a product of intense evolutionary pressure, primarily stemming from the constant conflict with their bacterial hosts.
The primary driver for the evolution of DNA hypermodifications is the "co-evolutionary arms race" between phages and bacteria. nih.govnih.govresearchgate.net Bacteria have evolved sophisticated defense mechanisms, most notably restriction-modification (R-M) systems, to combat phage infections. nih.govtandfonline.com These systems employ restriction enzymes (endonucleases) that recognize and cleave specific DNA sequences, thereby destroying foreign phage DNA upon entry into the cell. nih.govblogspot.com
To protect their own DNA from their restriction enzymes, bacteria modify these same recognition sequences, typically through methylation. mdpi.com Phages, in turn, have evolved various counter-defense strategies. researchgate.netnih.gov One of the most effective is the chemical modification of their DNA bases. arcadiascience.com By incorporating hypermodified bases like α-putrescinylthymine, phages can render their genomes unrecognizable and therefore resistant to the host's restriction endonucleases. d-nb.infonih.gov This genomic "armor" allows the phage to replicate successfully within the hostile bacterial environment. nih.gov
This evolutionary battle does not end there. In response to phage hypermodification, some bacterial hosts have evolved modification-dependent restriction enzymes (Type IV systems) that specifically target and cleave modified DNA. nih.govmdpi.com This continuous cycle of adaptation and counter-adaptation drives the diversification of both bacterial defense systems and phage DNA modification strategies. mdpi.comresearchgate.net The vast array of hypermodified bases seen in phages is a direct testament to this ongoing evolutionary conflict. researchgate.netoup.com
Broader Implications for Nucleic Acid Biology
Parallels and Divergences with tRNA Hypermodifications
The term "hypermodification" was first used to describe the complex chemical alterations found in transfer RNA (tRNA) before being adapted for the elaborate modifications discovered in bacteriophage DNA. acs.org Many bacteriophages possess nucleobases in their DNA that are comparable in chemical complexity to the hypermodified bases of tRNA, such as those at the wobble position (U34). oup.commdpi.com These intricate modifications in both DNA and tRNA often serve protective roles; in phage DNA, they provide a defense against host restriction endonucleases, while in tRNA, they are crucial for maintaining translational fidelity and efficiency. acs.orgoup.com
A significant parallel can be drawn between the biosynthesis of certain DNA and tRNA hypermodifications. For instance, the enzymatic synthesis of a glycinylated thymidine (B127349) in some phages is considered the DNA equivalent of the tRNA wobble uridine (B1682114) hypermodification, 5-carboxymethylaminomethyluridine (B1212367) (cmnmU). oup.com Research suggests that key enzymatic pathways may share mechanistic features. A proposed mechanism for some thymidine hypermodifications involves the formation of an exocyclic methylene (B1212753) at the C5 position of the base, which then acts as a target for a modifying nucleophile, a strategy that shows parallels to the synthesis of certain tRNA modifications. oup.comnih.gov
However, there are also clear divergences. The modifications in phage DNA, like α-putrescinylthymine, involve the post-replicative alteration of a base (5-hydroxymethyluracil) that is itself incorporated into the DNA during replication. acs.orgnih.gov This is part of a broader viral strategy to create a genome that is fundamentally different from the host's. While tRNA modifications are essential for the core translational machinery of the cell, DNA hypermodifications in phages are primarily an adaptation for survival in a hostile host environment. acs.orgoup.com The chemical diversity of thymidine hypermodifications, including α-putrescinylthymine, α-glutamylthymine, and others, suggests a wide array of enzymatic mechanisms have evolved in viruses, potentially built upon ancestral RNA modification systems. oup.comnih.gov
Computational Genomics for Predicting Novel DNA Modification Systems
The enzymatic pathways for complex DNA hypermodifications like α-putrescinylthymine remained enigmatic for decades. oup.comnih.gov Their elucidation became possible through the application of computational genomics, which combines sensitive sequence and structure analysis with the study of genomic context. oup.comnih.govresearchgate.net Researchers used these bioinformatic approaches to scan phage genomes, such as that of Delftia phage φW-14, for genes that co-occurred and were likely to be functionally related—a strategy known as analyzing genome context or operons. oup.comnih.gov
By employing sensitive homology detection, scientists were able to identify candidate enzymes even when they shared very little sequence similarity with known proteins. nih.gov This approach successfully predicted the enzymes involved in synthesizing α-putrescinylthymine and α-glutamylthymine. oup.comnih.gov For example, comparative genomics led to the identification of a specific subfamily of P-loop kinases predicted to be 5-hmU DNA kinases, a key initial step in the modification pathway. nih.gov It also identified the associated transferase-like enzymes, named α-putrescinyl/glutamylthymidine pyrophosphorylases (aGPT-Pplases), which were predicted to catalyze the final transfer of the putrescine or glutamate moiety. nih.gov
These computational methods have proven to be powerful tools for discovery, characterizing over a dozen novel biochemical systems for DNA modification beyond just α-putrescinylthymine. nih.govresearchgate.net This strategy has been instrumental in identifying a vast and diverse range of DNA modification systems in bacteriophages and some prokaryotes, revealing an unexplored world of nucleic acid chemistry. oup.comnih.gov These findings open up new avenues for investigating the biological roles of these modifications and their potential applications in biotechnology. oup.com
Compound Index
Future Directions and Emerging Research Paradigms
Structural Biology of Alpha-Putrescinylthymine-Containing DNA and Enzyme-DNA Complexes
A fundamental understanding of how this compound (putT) impacts DNA function and interaction with proteins requires high-resolution structural data, which is currently a significant gap in the research. Future structural biology studies are critical to move beyond functional observations to precise molecular mechanisms.
While no specific crystal or NMR structures of putT-containing DNA have been solved, functional data strongly implies significant structural consequences of the modification. The bulky and positively charged putrescine side chain is known to interfere with the activity of many enzymes that interact with DNA. frontiersin.org For instance, the DNA of phage ΦW-14 is resistant to cleavage by approximately 68.8% of Type II restriction endonucleases tested. frontiersin.org This protection is attributed to both steric hindrance and charge effects, which prevent the enzymes from recognizing or cleaving their target sites. frontiersin.org Future research should focus on obtaining crystal structures of restriction enzymes in complex with DNA duplexes containing putT at or near the recognition sequence. Such structures would reveal the precise steric clashes and electrostatic repulsions that confer this protective effect.
Beyond enzyme interactions, the putT modification has a profound impact on the large-scale structure and packaging of the phage genome. Electron microscopy studies have revealed that ΦW-14 DNA is packed far more compactly within the phage head than the DNA of phage T4. nih.gov This tight packing is directly dependent on the presence of putT; an amber mutant of the phage (am42) with a lower concentration of putT also packages a shorter DNA molecule. nih.gov The positively charged putrescine moiety likely neutralizes the negative charge of the DNA phosphate (B84403) backbone, facilitating a denser condensation of the genome. nih.govnih.gov High-resolution techniques like cryo-electron microscopy (cryo-EM) could visualize the arrangement of this hypermodified DNA within the capsid, providing insights into the physics of genome packaging. Furthermore, recent structural studies on other hypermodified DNA systems have revealed a "base-flipping" mechanism used by modifying enzymes. oup.com Investigating the enzymes that synthesize putT may reveal similar complex interactions with the DNA substrate.
| Research Area | Key Findings and Future Goals | Relevant Techniques |
| Enzyme-DNA Interaction | Finding: ΦW-14 DNA (with putT) is resistant to ~69% of tested Type II restriction enzymes. frontiersin.orgGoal: Determine the structural basis of this resistance. | X-ray Crystallography, Cryo-EM |
| DNA Compaction | Finding: The putT modification enables significantly denser DNA packaging in the ΦW-14 phage head. nih.govGoal: Visualize the arrangement of condensed, hypermodified DNA. | Cryo-EM, Atomic Force Microscopy (AFM) |
| Local DNA Structure | Finding: The modification alters local DNA structure, affecting enzyme binding. frontiersin.orgGoal: Characterize the effect of putT on DNA helix parameters (e.g., bending, flexibility). | NMR Spectroscopy, Molecular Dynamics Simulations |
Elucidation of Regulatory Mechanisms Governing this compound Biosynthesis
The biosynthetic pathway for this compound is known to be a post-replicative process. pnas.org It begins after the phage genome is synthesized using 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU) in place of thymidine (B127349). pnas.orgoup.com A phage-encoded kinase then activates the 5-hydroxymethyl group by pyrophosphorylation, creating a reactive intermediate that is subsequently attacked by the primary amine of putrescine. pnas.orgoup.com
Despite this biochemical understanding, the genetic regulation governing this pathway remains largely enigmatic. Unlike many other phage DNA modification systems that are encoded in distinct biosynthetic gene clusters (BGCs), sequencing of the ΦW-14 genome did not reveal an obvious cluster of genes responsible for putT synthesis. neb.combiorxiv.orgnih.gov This suggests a more complex or dispersed genetic arrangement. Phage gene expression is typically tightly regulated in a temporal cascade of early, middle, and late genes. mdpi.comoup.com Studies on ΦW-14 show that its late polypeptide synthesis is not dependent on DNA replication, indicating that the regulation of the modification enzymes may be decoupled from the replication cycle. asm.org
A key future direction is the identification and characterization of the specific genes and regulatory elements—such as promoters and operators—that control the expression of the 5-hmdU DNA kinase and the putative transferase. khanacademy.orglibretexts.orgnih.gov While a three-gene cluster in ΦW-14 (gp030, gp031, gp032) has been predicted to have a role in DNA metabolism, its precise function is unknown. frontiersin.org Elucidating these regulatory networks is crucial for understanding how the phage coordinates this complex modification process during its infection cycle.
| Regulatory Aspect | Current Knowledge | Key Unanswered Questions |
| Genetic Locus | No distinct biosynthetic gene cluster has been identified for putT synthesis in ΦW-14. nih.gov | Where are the kinase and transferase genes located in the genome? Are they part of a scattered operon? |
| Temporal Control | Late gene expression is not dependent on DNA replication. asm.org | When are the modification enzymes expressed during the infection cycle? What transcription factors control their expression? |
| Enzyme Identification | The enzymes are predicted computationally, but have not all been biochemically confirmed in ΦW-14. frontiersin.orgpnas.org | What are the specific gene products for each step of the biosynthesis? |
Development of Synthetic Biology Tools Utilizing this compound as a Probe for DNA Dynamics
While not yet applied, the unique properties of this compound make it a promising candidate for development into a novel probe for studying DNA dynamics and DNA-protein interactions within synthetic biology frameworks. als-journal.comfrontiersin.org The field of synthetic biology relies on a toolkit of well-characterized biological parts to design and build new biological systems. idtdna.com Modified nucleotides are a key component of this toolkit, used to study enzyme specificity, analyze mutagenesis, and probe molecular interactions. nih.govukri.org
The most immediate application for putT would be as a biophysical probe. Its large size and positive charge represent a significant perturbation to the DNA structure. Synthetic oligonucleotides containing site-specifically incorporated putT could be used to:
Study DNA Compaction: The finding that putT facilitates dense DNA packaging could be harnessed to design self-condensing DNA nanostructures. nih.gov
Probe Protein Binding: The modification could be used to map the binding sites of DNA-interacting proteins by observing how its presence disrupts or alters protein-DNA complex formation. This could be monitored by techniques like electrophoretic mobility shift assays (EMSA) or AFM.
Investigate DNA Dynamics: The effect of this bulky adduct on DNA flexibility, bending, and conformational transitions could be studied using NMR spectroscopy or FRET. nih.govmdpi.com
The development of methods to site-specifically incorporate putT into synthetic DNA will be the first critical step. ukri.org Once achieved, this unique hypermodification could offer a new, non-fluorescent tool to complement existing probes for interrogating the structure and dynamics of nucleic acids. nih.gov
Systems-Level Analysis of Phage-Host Interactions Mediated by this compound
The presence of this compound fundamentally alters the interaction between phage ΦW-14 and its bacterial hosts. The most direct effect is providing broad protection against host restriction-modification (R-M) systems, a primary form of bacterial defense against invading DNA. frontiersin.orgacs.orgbiorxiv.org By being resistant to nearly 70% of tested restriction enzymes, the phage significantly expands its potential host range compared to if it had canonical DNA. frontiersin.org
A true systems-level understanding requires moving beyond binary resistance data to quantitative analyses of infection dynamics across a diverse range of hosts. nih.govresearchgate.net Future research should employ high-throughput quantitative host range assays to compare the infection efficiency of wild-type ΦW-14 with the am42 mutant that produces less putT. nih.govdiva-portal.org This would allow for a precise quantification of how the density of this modification affects key parameters like the efficiency of plating (EOP), burst size, and the kinetics of host cell lysis on different bacterial strains. nih.govfrontiersin.org
Furthermore, the impact of putT extends to the host's cellular machinery. The hypermodified DNA must be replicated and transcribed. Transcriptomic studies (RNA-seq) comparing host gene expression during infection by wild-type and mutant phages could reveal how the host cell responds to this unusual DNA. mdpi.com Such analyses may uncover novel host stress responses or defense systems that are triggered by hypermodified DNA. This systems-level approach, integrating quantitative phenotyping with genomics and transcriptomics, will be essential to fully map the complex role of this compound in the ecological and evolutionary battle between phage and bacteria. nih.gov
Exploration of Uncharted Chemical Diversity in Bacteriophage DNA Modifications
The discovery of this compound is part of a broader, rapidly expanding field revealing that bacteriophages are a vast and largely untapped reservoir of novel DNA chemistry. acs.orgresearchgate.net Phages have evolved a remarkable panoply of "hypermodifications" to protect their genomes, often using complex molecules like amino acids, polyamines, and sugars. pnas.orgoup.comacs.org
The study of putT exists within a rich context of other unusual bases discovered in phages, including:
α-Glutamylthymidine: Found in Bacillus phage SP10, this modification attaches a glutamate (B1630785) residue to the thymine (B56734) base. oup.compnas.org
5-(2-aminoethoxy)methyluridine (5-NeOmdU): Discovered in Salmonella phage ViI. oup.compnas.org
5-(2-aminoethyl)uridine (5-NedU): Found in Pseudomonas phage M6. oup.compnas.org
Glucosyl-5-hydroxymethylcytosine (ghmC): Famously found in Escherichia phage T4, where cytosine is replaced by hydroxymethylcytosine and then further glycosylated. oup.combiorxiv.org
2-Aminoadenine (2,6-diaminopurine): Replaces adenine (B156593) in the S-2L cyanophage, forming three hydrogen bonds with thymine and increasing DNA thermal stability. oup.com
The ongoing discovery of these modifications suggests that many more are waiting to be found. neb.comresearchgate.net Modern research platforms are accelerating this exploration by combining bioinformatics to mine viral metagenomes for novel BGCs with advanced analytical techniques like high-throughput mass spectrometry to characterize the resulting chemical products. neb.combiorxiv.org These discoveries not only deepen our understanding of viral biology and phage-host co-evolution but also provide a rich source of novel enzymes and chemical moieties for applications in biotechnology, synthetic biology, and DNA-based therapeutics. neb.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing alpha-Putrescinylthymine in laboratory settings?
- Methodological Guidance : Synthesis typically involves coupling thymine derivatives with putrescine under controlled pH and temperature. Purification may require HPLC or affinity chromatography to isolate the compound from byproducts. Ensure reaction efficiency by monitoring intermediates via NMR or mass spectrometry .
- Key Considerations : Validate purity using techniques like thin-layer chromatography (TLC) and confirm structural integrity via X-ray crystallography if feasible. Reference protocols for nucleotide-polyamine conjugates in biochemical synthesis literature .
Q. How can researchers detect and quantify this compound in complex biological matrices?
- Methodological Guidance : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for high sensitivity. For bulk quantification, enzymatic assays (e.g., phosphatase-coupled detection) may be adapted, as described in phosphatidylcholine assay protocols .
- Data Validation : Include negative controls (e.g., matrices without the compound) and triplicate measurements to account for matrix interference .
Q. What experimental models are suitable for studying this compound’s biochemical interactions?
- Methodological Guidance : In vitro systems like bacterial or mammalian cell cultures are ideal for initial screening. For mechanistic studies, employ isothermal titration calorimetry (ITC) to analyze binding affinity with DNA or proteins. Use knock-out models (e.g., polyamine-deficient strains) to isolate its biological role .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound in aqueous solutions for long-term studies?
- Methodological Guidance : Test buffering agents (e.g., Tris-HCl, PBS) at varying pH levels (4.0–8.0) to identify optimal storage conditions. Use accelerated degradation studies (e.g., elevated temperatures) to predict shelf-life, and validate stability via UV-Vis spectroscopy .
- Contradiction Resolution : Compare degradation kinetics across studies to identify inconsistencies in buffer composition or temperature controls .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound across experimental models?
- Methodological Guidance : Conduct a systematic review to identify variables (e.g., cell type, concentration ranges). Perform dose-response assays under standardized conditions and use meta-analysis to reconcile conflicting results. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Data Integration : Cross-reference findings with omics datasets (e.g., transcriptomics) to identify downstream pathways influenced by the compound .
Q. How should researchers design experiments to explore this compound’s role in epigenetic regulation?
- Methodological Guidance : Use chromatin immunoprecipitation (ChIP-seq) to map DNA modification sites. Pair this with siRNA-mediated silencing of polyamine biosynthesis genes to assess functional dependencies. Include controls for off-target effects via rescue experiments .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of experimental conditions to ensure reproducibility .
Q. What computational tools are effective for modeling this compound’s interaction with nucleic acids?
- Methodological Guidance : Employ molecular dynamics simulations (e.g., GROMACS) to predict binding conformations. Validate predictions with experimental data from surface plasmon resonance (SPR) or nuclear Overhauser effect (NOE) NMR .
- Limitations : Address force field inaccuracies by calibrating models against crystallographic data .
Methodological Best Practices
- Reproducibility : Document all protocols using the NIH’s preclinical checklist, including reagent lot numbers and instrument calibration details .
- Statistical Rigor : Use a minimum of two replicates per sample and apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for skewed datasets .
- Literature Synthesis : Organize findings using PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) frameworks to align with systematic review standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
